

Application Note: Comprehensive Characterization of 3-(Hydroxymethyl)azetidin-3-ol hydrochloride

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Compound of Interest

Compound Name:	3-(Hydroxymethyl)azetidin-3-ol hydrochloride
CAS No.:	934665-98-2
Cat. No.:	B2944921

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Introduction

3-(Hydroxymethyl)azetidin-3-ol hydrochloride (CAS No: 934665-98-2 / 928038-44-2) is a functionalized azetidine derivative of increasing importance in medicinal chemistry and drug development.[1] Its strained four-membered ring, substituted with two hydrophilic groups, makes it a valuable and versatile building block for synthesizing novel scaffolds and active pharmaceutical ingredients (APIs). The hydrochloride salt form generally enhances stability and aqueous solubility.[2]

Given its role as a critical starting material, the unambiguous confirmation of its structure, purity, and stability is paramount. A failure to adequately characterize such a building block can have cascading effects on synthetic outcomes, yield, and the impurity profile of the final API. This application note provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of **3-(Hydroxymethyl)azetidin-3-ol hydrochloride**, ensuring its quality and suitability for research and drug development professionals.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For **3-(Hydroxymethyl)azetidin-3-ol hydrochloride**, ^1H NMR confirms the presence and connectivity of all hydrogen atoms, while ^{13}C NMR identifies all unique carbon environments. These techniques together provide an unambiguous fingerprint of the molecular structure.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh 5-10 mg of **3-(Hydroxymethyl)azetidin-3-ol hydrochloride** and dissolve it in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D_2O) or Methanol- d_4 (CD_3OD). D_2O is often preferred for hydrochloride salts to ensure complete dissolution and to observe the exchange of labile protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set a spectral width of approximately 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Process the data with appropriate phasing and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set a spectral width of approximately 200 ppm.[3]
 - A greater number of scans will be required due to the low natural abundance of ^{13}C .

- Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Expected Results

The protonated amine and hydroxyl protons are labile and may exchange with the solvent, leading to broad signals or their absence. Using D₂O will result in the exchange of these protons for deuterium, causing their signals to disappear.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O

Atom Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Multiplicity (¹ H)	Integration (¹ H)
CH ₂ (Ring, C2/C4)	~3.9 - 4.2	~55-60	d	2H
CH ₂ (Ring, C2/C4)	~3.9 - 4.2	~55-60	d	2H
CH ₂ OH (C5)	~3.7 - 3.9	~60-65	s	2H

| C-OH (Ring, C3) | - | ~70-75 | - | - |

Causality: The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The diastereotopic protons on the azetidine ring are expected to appear as distinct signals, likely doublets due to geminal coupling. The hydroxymethyl protons are expected to be a singlet as there are no adjacent protons to couple with. The quaternary carbon (C3) will likely show a weaker signal in the ¹³C spectrum.[4]

Caption: Structure of 3-(Hydroxymethyl)azetid-3-ol cation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle of the Method: HPLC is an essential technique for separating, identifying, and quantifying each component in a mixture, making it ideal for assessing the purity of pharmaceutical compounds. Due to the high polarity of **3-(Hydroxymethyl)azetid-3-ol**

hydrochloride, traditional reversed-phase chromatography is often ineffective. Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method as it is specifically designed for the retention and separation of polar and hydrophilic compounds.[5]

Experimental Protocol: HILIC-CAD/ELSD Method

Causality: This method is chosen because the HILIC stationary phase promotes retention of the highly polar analyte. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is selected because the analyte lacks a strong UV chromophore, making these universal detectors more suitable for quantification.

- **Instrumentation:** An HPLC system equipped with a quaternary pump, autosampler, column oven, and a CAD or ELSD detector.
- **Sample Preparation:**
 - Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
 - Prepare a series of calibration standards by diluting the stock solution.
 - The sample for analysis should be prepared at a concentration of approximately 0.5 mg/mL.
- **Chromatographic Conditions:**

Table 2: HILIC HPLC Method Parameters

Parameter	Condition
Column	Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 μm
Mobile Phase A	10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B	Acetonitrile
Gradient	95% B to 50% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	2 μ L

| Detector | CAD or ELSD |

Data Interpretation

The primary peak in the chromatogram corresponds to 3-(Hydroxymethyl)azetidin-3-ol. The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. Any additional peaks represent impurities.



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Caption: General workflow for HPLC purity analysis.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle of the Method: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the target compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the subject compound.

Experimental Protocol: ESI-MS

- Sample Preparation: Prepare a dilute solution of the compound (approx. 10-50 $\mu\text{g/mL}$) in a suitable solvent like methanol or a water/acetonitrile mixture. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.[\[6\]](#)
- Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.
- Acquisition Parameters:
 - Ionization Mode: Positive ESI (+)
 - Scan Range: m/z 50 - 500
 - Capillary Voltage: 3-4 kV
 - Source Temperature: 100-150 $^{\circ}\text{C}$

Data Interpretation

The free base, 3-(Hydroxymethyl)azetidin-3-ol, has a molecular formula of $\text{C}_4\text{H}_9\text{NO}$ and a monoisotopic mass of 103.06 g/mol. In positive ESI mode, the primary ion observed will be the protonated molecule $[\text{M}+\text{H}]^+$.

- Expected $[\text{M}+\text{H}]^+$: $m/z = 104.07$
- Potential Adducts: $[\text{M}+\text{Na}]^+$ at m/z 126.05 or $[\text{M}+\text{K}]^+$ at m/z 142.02 may also be observed.
- Fragmentation: Tandem MS (MS/MS) can induce fragmentation. Common losses for alcohols and amines include water (H_2O , loss of 18 Da) and ammonia (NH_3 , loss of 17 Da),

though ring opening would be required for the latter.[7][8] Cleavage of the hydroxymethyl group (-CH₂OH, loss of 31 Da) is also a plausible fragmentation pathway.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Method: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.[9] It provides a characteristic "fingerprint" spectrum that confirms the presence of key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Causality: ATR is a modern, rapid technique that requires minimal sample preparation and is ideal for analyzing solid powders directly.[10]

- Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Apply pressure to the sample using the ATR clamp to ensure good contact.
 - Collect the sample spectrum over a range of 4000-400 cm⁻¹.
 - Average 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation

The FTIR spectrum will confirm the presence of the hydroxyl and amine functional groups.

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3400 - 3200 (broad)	O-H and N-H	Stretching
2960 - 2850	C-H (Aliphatic)	Stretching
~1600	N-H	Bending (Scissoring)
1150 - 1050	C-O	Stretching (Alcohol)

| 1250 - 1020 | C-N | Stretching (Amine) |

Note: The broadness of the 3400-3200 cm⁻¹ band is due to hydrogen bonding from both the alcohol and the protonated amine.

Thermal Properties Analysis (TGA/DSC)

Principle of the Method: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition, and the presence of volatiles like water.^[11] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal events like melting, crystallization, and glass transitions.^[12]

Experimental Protocol: TGA and DSC

- Instrumentation: A simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
- Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic TGA/DSC pan.
- TGA Parameters:
 - Temperature Range: 30 °C to 400 °C
 - Heating Rate: 10 °C/min
 - Purge Gas: Nitrogen at 20-50 mL/min

- DSC Parameters:
 - Temperature Range: 30 °C to 250 °C (or above the melt if stable)
 - Heating Rate: 10 °C/min
 - Purge Gas: Nitrogen at 20-50 mL/min

Data Interpretation

- TGA: The TGA thermogram will show a stable baseline until the onset of decomposition. A sharp weight loss indicates thermal decomposition. If the compound is a hydrate, an initial weight loss corresponding to the loss of water will be observed at lower temperatures (typically <120 °C).
- DSC: The DSC thermogram will show an endothermic peak corresponding to the melting point of the compound. For hydrochloride salts, decomposition often occurs at or near the melting point. The peak temperature of the endotherm is taken as the melting point. One supplier of the related Azetidin-3-ol hydrochloride reports a melting point of 85-90 °C.[13] The subject compound is expected to have a distinct melting point that can be used as a quality control parameter.

Elemental Analysis (CHN)

Principle of the Method: Combustion analysis provides the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a compound. This technique is a fundamental test of purity and confirms that the empirical formula is consistent with the proposed structure.[14]

Protocol: Combustion Analysis

- Instrumentation: A dedicated CHN elemental analyzer.
- Sample Preparation: Accurately weigh approximately 1-2 mg of the dry sample into a tin capsule.
- Analysis: The sample is combusted at high temperatures (≥ 900 °C) in the presence of oxygen. The resulting gases (CO_2 , H_2O , N_2) are separated and quantified by a thermal conductivity detector.[15]

Data Interpretation

The experimental weight percentages are compared to the theoretical values calculated from the molecular formula, C₄H₁₀ClNO₂ (MW: 139.58 g/mol , note this is the correct MW for the hydrochloride salt of the specified compound, not 123.58 which is for C₄H₉NO.HCl).

Table 4: Theoretical Elemental Composition

Element	Theoretical Weight %
Carbon (C)	34.42%
Hydrogen (H)	7.22%
Nitrogen (N)	10.03%
Chlorine (Cl)	25.40%

| Oxygen (O) | 22.92% |

A result is considered acceptable if the experimental values are within $\pm 0.4\%$ of the theoretical values, confirming the elemental composition and high purity of the material.[16]

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